molecular formula C3H5FO2 B127133 2-Fluoropropionic acid CAS No. 6087-13-4

2-Fluoropropionic acid

Cat. No.: B127133
CAS No.: 6087-13-4
M. Wt: 92.07 g/mol
InChI Key: ZVZPFTCEXIGSHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoropropionic acid, also known as this compound, is a useful research compound. Its molecular formula is C3H5FO2 and its molecular weight is 92.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84352. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Evaluation for Medical Applications

  • Synthesis of Optically Active Analogs: 2-Fluoropropionic acid has been utilized in the synthesis of optically active 2-aryl-2-fluoropropionic acids, which are analogs of non-steroidal anti-inflammatory drugs (NSAIDs). These compounds serve as non-epimerizable mimics of 2-arylpropionic acids, highlighting the potential of this compound in medicinal chemistry (Fujisawa et al., 2005).

Use in Diagnostic Imaging

  • Radiolabeling for PET Imaging: this compound has been applied as a prosthetic group for radiolabeling proteins and peptides in positron emission tomography (PET) imaging. This application is significant in targeted imaging for diagnostic purposes, particularly in oncology (Mařı́k et al., 2006).
  • Breast Cancer Imaging: Research has indicated the efficacy of this compound in imaging breast cancer in mice models. It demonstrates potential for clinical application in noninvasive imaging of breast cancer (Dang et al., 2015).

Biocatalytic Synthesis

  • Environmental and Safety Benefits: The biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid, a derivative of this compound, offers considerable advantages in terms of environmental and safety impacts. This approach uses E. coli for the synthesis and has applications in the creation of other fluorides, highlighting the role of this compound in sustainable chemistry (Liu et al., 2022).

Analytical Chemistry and Synthesis Techniques

  • Microwave Synthesis: The microwave catalytic synthesis method has been employed for the production of this compound, demonstrating an improvement in yield and process efficiency. This showcases the compound's role in advancing synthetic methodologies (杨博文 et al., 2017).

Enzymatic Studies

  • Enzymatic Hydrolysis Research: this compound has been a subject in the study of enzymatic hydrolysis, offering insights into biochemical processes and enzyme mechanisms. This research is vital for understanding the interaction of enzymes with fluorinated compounds (Bellezza et al., 2005).

Safety and Hazards

2-Fluoropropionic acid is considered hazardous . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Mechanism of Action

Target of Action

2-Fluoropropionic acid is primarily used in the medical field for diagnostic purposes . It is labeled with 18F and is used as an imaging agent for detecting prostate cancer in humans . The primary targets of this compound are the cancer cells where it helps in the detection and diagnosis of the disease .

Mode of Action

It is known that the compound interacts with its targets (cancer cells) and helps in their detection . The interaction of this compound with its targets results in changes that allow for the detection of prostate cancer .

Biochemical Pathways

The precise biochemical pathways and cellular entities targeted by this compound have yet to be elucidated . Uptake of this compound appears to correlate with fatty acid synthase (fasn) expression . FASN is the rate-limiting enzyme in the process of de novo fatty acid synthesis, a process that is elevated in multiple cancers .

Pharmacokinetics

It is known that the compound has good in vivo stability . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability are areas of ongoing research .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve its role in the detection of prostate cancer . The compound interacts with cancer cells, resulting in changes that allow for the detection and diagnosis of the disease . Additionally, it is used to prepare 2-fluoro fatty acids, compounds that exhibit antifungal properties .

Action Environment

It is known that the compound is a colorless liquid with a boiling point of 131-133°c at 760 mmhg and a density of 1191 g/mL at 25°C . These properties may influence how the compound interacts with its environment and subsequently, its action and efficacy .

Biochemical Analysis

Biochemical Properties

2-Fluoropropionic acid interacts with various enzymes, proteins, and other biomolecules. For instance, Pseudomonas putida ATCC 12633 was engineered to express a defluorinase enzyme from Delftia acidovorans strain B that had high activity in producing growth-supporting alcohols from organofluorinated compounds of xenobiotic origin . The defluorinase was shown to have complete enantioselectivity for (S)-fluoro substrates .

Cellular Effects

The effects of this compound on cells are significant. For instance, in a study involving Pseudomonas, the growth yield was significantly lowered by 41% with α-fluorophenylacetic acid or this compound compared to (S)-mandelic acid or D-lactic acid . Fluoride stress was also indicated by longer lag phases, slower growth, and cell morphology changes on fluorinated substrates .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. For instance, it has been shown to inhibit multiple enzymes, including thiolases, lipases, and proteases . It also impedes the activity of acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. For instance, the bacterium Pseudomonas putida ATCC 12633 grew to a high turbidity with stoichiometric release of fluoride from the (S)-enantiomers into the medium . The highest yield of fluoride obtained was 50 mM with this compound as the growth substrate .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study involving PC3 tumor-bearing mice models, positron emission tomography imaging demonstrated that R- [18F]FPA was more suitable for PC3 tumor imaging than S- [18F]FPA and [18F]FDG .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it has been shown to participate in lipid metabolism in tumor cells . It is also involved in the defluorination of organofluorine compounds .

Transport and Distribution

It is known that it can transit the membrane as hydrogen fluoride (HF) and manifests significant toxicity in the cytoplasm .

Properties

IUPAC Name

2-fluoropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5FO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZPFTCEXIGSHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80292648
Record name 2-Fluoropropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6087-13-4
Record name 6087-13-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84352
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Fluoropropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoropropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoropropionic acid
Reactant of Route 2
2-Fluoropropionic acid
Reactant of Route 3
Reactant of Route 3
2-Fluoropropionic acid
Reactant of Route 4
2-Fluoropropionic acid
Reactant of Route 5
2-Fluoropropionic acid
Reactant of Route 6
2-Fluoropropionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.